dl-Codamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)17(22)12-15(14)16(21)9-13-5-6-18(23-2)20(10-13)25-4/h5-6,10-12,16,22H,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKORHWXYDBSYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871988 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5977-85-5, 21040-59-5 | |
| Record name | Codamine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Codamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CODAMINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D6TH19ZX4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 127 °C | |
| Record name | (S)-Codamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034593 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Analytical Methodologies in Alkaloid Characterization
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic methods are indispensable for determining the molecular structure and concentration of alkaloids like dl-Codamine. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a unique spectral fingerprint.
Ultraviolet/Visible (UV/VIS) Spectrophotometry and its Derivatives
Ultraviolet/Visible (UV/VIS) spectrophotometry measures the absorption of UV or visible light by a molecule. libretexts.orguobabylon.edu.iqlibretexts.org The presence of chromophores—in the case of this compound, the substituted benzene (B151609) and isoquinoline (B145761) rings—allows the molecule to absorb light in the UV range, typically between 200-400 nm. nih.gov The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. For related benzylisoquinoline alkaloids, absorption maxima are often observed around 280-290 nm. nih.govresearchgate.net Derivative spectrophotometry can be used to resolve overlapping spectral bands in mixtures, enhancing specificity. nih.gov
A hypothetical UV/VIS analysis of this compound would involve dissolving the compound in a suitable solvent, like methanol (B129727) or ethanol, and measuring its absorbance across the UV spectrum to determine its λmax values.
Table 1: Hypothetical UV/VIS Spectral Data for this compound This table is illustrative and based on typical values for related compounds, as specific data for this compound is not readily available.
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Methanol | ~285 | ~230 |
| 0.1 M HCl | ~284 | ~228 |
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. thermofisher.comlibretexts.org A molecule that can fluoresce (a fluorophore) is excited at a specific wavelength and emits light at a longer, less energetic wavelength. The resulting excitation-emission matrix (EEM) provides a detailed spectral landscape. This method is particularly useful for detecting trace amounts of substances in complex matrices like wastewater. mdpi.comresearchgate.net While many benzylisoquinoline alkaloids are fluorescent, specific excitation and emission data for this compound are not documented. Analysis of related compounds suggests that fluorescence is often linked to the aromatic ring systems. researchgate.net
Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Spectroscopy for Molecular Conformation and Intermolecular Interactions
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a unique fingerprint corresponding to the functional groups present in the molecule. For this compound, one would expect to see characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether and phenol) bonds. researchgate.net
Linear-dichroic IR (IR-LD) spectroscopy, which analyzes oriented samples, can provide further information on molecular conformation and the spatial orientation of specific functional groups. researchgate.net
Table 2: Expected Infrared Absorption Bands for this compound This table is illustrative. The exact wavenumbers can vary based on the molecular environment.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, broad | 3500-3200 |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1475 |
| C-O (Aryl ether) | Stretch | ~1250 |
| C-O (Phenol) | Stretch | ~1200 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. orgchemboulder.com High-resolution MS can determine the elemental composition of a molecule with high accuracy. The monoisotopic mass of this compound (C₂₀H₂₅NO₄) is 343.17835828 Da.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₅NO₄ |
| Monoisotopic Mass | 343.17835828 Da |
| Protonated Molecule [M+H]⁺ | 344.18596 m/z |
| Key Fragmentation Pathway | Cleavage of the C1-Cα bond |
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating this compound from its natural source or a synthetic reaction mixture and for assessing its purity.
Chromatographic Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of alkaloids. nih.govcore.ac.uk The method separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. inacom.nl
For a compound like this compound, a reversed-phase (RP) HPLC method would typically be employed, using a C18 or C8 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). ejgm.co.ukresearchgate.net Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (e.g., ~285 nm) or a mass spectrometer for enhanced sensitivity and specificity (LC-MS). acs.org The retention time (Rt)—the time it takes for the compound to elute from the column—is a characteristic parameter under specific chromatographic conditions.
Table 4: Hypothetical HPLC Parameters for this compound Analysis This table presents a typical starting point for method development.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Phosphate Buffer (pH 3.0) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
Gas Chromatography (GC) for Volatile Alkaloids
Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov For alkaloids like Codeine, which possess limited volatility due to polar functional groups (e.g., hydroxyl groups), chemical derivatization is a critical prerequisite for successful GC analysis. nih.govmdpi.com This process converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC separation. mdpi.comoup.com
Common derivatization reagents for Codeine and related opioids include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS). mdpi.comdshs-koeln.de This reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. mdpi.com Another prevalent approach is acylation using acid anhydrides like propionic anhydride (B1165640), which has been shown to yield stable derivatives with excellent chromatographic properties. oup.comnih.gov
The combination of GC with mass spectrometry (GC-MS) is a powerful tool for alkaloid analysis, providing both high-resolution separation and definitive structural identification based on mass-to-charge ratios and fragmentation patterns. mdpi.comnih.gov The use of capillary columns, such as those with a 5% phenyl polymethylsiloxane stationary phase, offers high separation efficiency and robustness. mdpi.com
Table 1: GC-MS Methods for Codeine Analysis
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Derivatization Reagent | Propionic anhydride:Pyridine (5:2) | BSTFA + 1% TMCS |
| Column | HP-1MS (30 m x 0.25 mm, 0.25 µm) | DB-1 (15 m x 0.25 mm) |
| Carrier Gas | Helium (1.0 mL/min) | Not Specified |
| Detection Mode | Selected Ion Monitoring (SIM) | Electron Impact (EI) |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL | Not Specified |
| Reference | nih.gov | mdpi.com |
It is important to note that the thermal conditions of the GC inlet can sometimes lead to degradation or transformation of certain alkaloids. For instance, some benzylisoquinolines have shown instability during GC-MS analysis, which requires careful optimization of the method. mdpi.com
Capillary Electrophoresis (CE) for Efficient Separations
Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of alkaloids, offering high efficiency, short analysis times, and minimal sample consumption. This method separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field.
For the analysis of Codeine and other basic alkaloids, a low pH background electrolyte (BGE) is often employed to ensure the analytes are protonated and carry a positive charge. A study utilized a BGE of 100 mM phosphoric acid/triethylamine at pH 2.5, which included 20% (v/v) methanol, to achieve a selective and sensitive separation with a limit of quantification of 30 ng/mL for Codeine. mdpi.com The separation was performed in a bare fused-silica capillary with a separation potential of 20 kV and UV detection at 210 nm. mdpi.com
The versatility of CE allows for coupling with various detectors, including mass spectrometry (CE-MS), which provides structural information for peak identification. The choice of BGE, applied voltage, and capillary type are critical parameters that are optimized to achieve the desired separation resolution and sensitivity.
Electrochemical Detection Methods for Sensitive Quantification
Electrochemical detection offers a highly sensitive and selective approach for the quantification of electroactive alkaloids like Codeine. nih.gov These methods are based on the oxidation or reduction of the analyte at an electrode surface at a specific potential. The resulting current is proportional to the concentration of the analyte.
Various electrochemical techniques, including voltammetry and amperometry, can be coupled with separation methods like high-performance liquid chromatography (HPLC) or CE. The inherent electroactivity of the phenolic group in many alkaloids makes them ideal candidates for oxidative electrochemical detection.
The development of miniaturized and portable electrochemical devices presents the possibility of point-of-care or in-field analysis of these compounds. mdpi.com
Advanced Data Analysis and Chemometric Approaches in Analytical Chemistry
The large datasets generated by modern analytical instruments, such as GC-MS and LC-MS, necessitate the use of advanced data analysis and chemometric techniques. nih.gov Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data.
In the context of alkaloid analysis, chemometrics can be used for:
Pattern Recognition: To classify samples based on their alkaloid profiles, which can be useful in chemotaxonomy or determining the geographical origin of plant materials. researchgate.net
Multivariate Calibration: To build predictive models for the quantification of multiple alkaloids simultaneously, even in the presence of interfering compounds from a complex matrix.
Data Pre-processing: Techniques like baseline correction, noise reduction, and peak alignment are crucial for preparing raw analytical data for further analysis.
The use of high-resolution mass spectrometry generates complex multi-dimensional data that can be mined to identify novel alkaloids and to better understand biosynthetic pathways in plants. nih.gov For example, detailed fragmentation analysis using techniques like collision-induced dissociation (CID) helps in the structural elucidation of unknown benzylisoquinoline alkaloids. nih.gov
Biosynthetic Pathways and Metabolic Engineering Strategies for Alkaloids
Elucidation of Enzymatic Biosynthetic Pathways in Plant Systems
The synthesis of the vast family of BIAs in plants like the opium poppy (Papaver somniferum) begins with the precursor (S)-norcoclaurine. researchgate.net A series of enzymatic reactions involving methylations, hydroxylations, and stereochemical changes leads to the creation of central intermediates that dictate the final alkaloid profile of the plant. researchgate.netnih.gov
Role of (S)-Reticuline and (R)-Reticuline in Alkaloid Divergence
(S)-Reticuline is a critical branch-point intermediate in the biosynthesis of numerous BIAs. frontiersin.org From this central molecule, various enzymatic pathways diverge to produce different structural classes of alkaloids. For instance, the berberine (B55584) bridge enzyme (BBE) acts on (S)-reticuline to form (S)-scoulerine, the precursor to protoberberine alkaloids like berberine. frontiersin.org Another pathway leads to the formation of aporphine (B1220529) alkaloids; an enzyme related to corytuberine (B190840) synthase can use (S)-reticuline to produce (S)-corytuberine, an intermediate in the biosynthesis of magnoflorine (B1675912). nih.gov
The pathway toward morphinan (B1239233) alkaloids, such as morphine and codeine, requires the stereoisomer (R)-reticuline. google.com The conversion of (S)-reticuline to (R)-reticuline is a crucial stereochemical inversion. google.com This isomerization is catalyzed by a bifunctional enzyme known as STORR (also referred to as reticuline (B1680550) epimerase or REPI), which first oxidizes (S)-reticuline to 1,2-dehydroreticuline (B1196774) and then reduces it to (R)-reticuline. uniprot.orgresearchgate.net The presence or absence of this enzymatic step is a key determinant in whether a plant produces morphinan alkaloids. frontiersin.org The enzyme salutaridine (B1681412) synthase, which initiates the morphinan pathway, is strictly enantioselective for (R)-reticuline. researchgate.netnih.gov
Thebaine as a Central Intermediate in Morphinan Alkaloid Biogenesis
Following the formation of (R)-reticuline, a series of reactions leads to the synthesis of thebaine, the first pentacyclic morphinan alkaloid in the pathway. nih.govscirp.org Thebaine serves as the direct precursor for the biosynthesis of other significant morphinan alkaloids, including codeine and morphine. nih.govpnas.org In opium poppy, thebaine can be metabolized through two alternative routes. nih.govpnas.org The primary pathway involves the demethylation of thebaine at the 6-O position by the enzyme thebaine 6-O-demethylase (T6ODM) to yield neopinone, which then spontaneously converts to codeinone (B1234495). nih.gov Codeinone is subsequently reduced to codeine, which is finally demethylated to morphine. nih.gov A minor, alternative pathway involves the initial 3-O-demethylation of thebaine to produce oripavine. scirp.orgpnas.org
Characterization of Key Biosynthetic Enzymes (e.g., PsT6ODM, PsCOR, PsCODM, PsSAS, PsSAR, PsSAT)
The biosynthesis of morphinans from (R)-reticuline is orchestrated by a specific set of enzymes, primarily characterized from Papaver somniferum (Ps). nih.govplos.orgresearchgate.net The pathway to thebaine from (R)-reticuline involves three key enzymes: salutaridine synthase (PsSAS), salutaridine reductase (PsSAR), and salutaridinol (B1235100) acetyltransferase (PsSAT). researchgate.netnih.govfigshare.com PsSAS, a cytochrome P450 enzyme, catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine. frontiersin.orgnih.gov PsSAR then reduces salutaridine to salutaridinol, which is subsequently acetylated by PsSAT. nih.govnih.gov The resulting product, salutaridinol-7-O-acetate, spontaneously rearranges to form thebaine. nih.govnih.gov
The conversion of thebaine to morphine involves another set of enzymes. nih.govresearchgate.net Thebaine 6-O-demethylase (PsT6ODM) and codeine O-demethylase (PsCODM) are non-heme dioxygenases responsible for the demethylation steps. nih.govnih.gov Codeinone reductase (PsCOR) is an NADPH-dependent enzyme that reduces codeinone to codeine. nih.govplos.org
Table 1: Key Enzymes in Morphinan Alkaloid Biosynthesis
| Enzyme Abbreviation | Full Name | Substrate(s) | Product(s) |
| PsSAS | Papaver somniferum Salutaridine Synthase | (R)-Reticuline | Salutaridine |
| PsSAR | Papaver somniferum Salutaridine Reductase | Salutaridine | Salutaridinol |
| PsSAT | Papaver somniferum Salutaridinol Acetyltransferase | Salutaridinol | Salutaridinol-7-O-acetate |
| PsT6ODM | Papaver somniferum Thebaine 6-O-Demethylase | Thebaine, Oripavine | Neopinone, Morphinone |
| PsCOR | Papaver somniferum Codeinone Reductase | Codeinone, Neopinone | Codeine, Neopine |
| PsCODM | Papaver somniferum Codeine O-Demethylase | Codeine, Thebaine | Morphine, Oripavine |
This table is based on information from multiple sources. nih.govnih.govplos.orgresearchgate.netfigshare.com
Microbial and Cell-Free Systems for Alkaloid Production
The complexity of plant-based cultivation and extraction has driven research into developing microbial platforms for the production of valuable alkaloids. researchgate.netgoogle.com By harnessing the power of metabolic engineering, microorganisms like yeast and bacteria can be transformed into cellular factories for synthesizing these complex molecules.
Heterologous Expression in Saccharomyces cerevisiae for Morphinan Synthesis
The yeast Saccharomyces cerevisiae has emerged as a powerful host for reconstructing BIA pathways due to its amenability to genetic engineering and its possession of endomembranes required for the proper functioning of plant cytochrome P450 enzymes. Researchers have successfully engineered yeast to produce morphinan alkaloids by introducing the necessary genes from P. somniferum. plos.org
Significant progress includes the functional co-expression of the enzymes PsSAS, PsSAR, and PsSAT, which enabled the synthesis of thebaine from (R)-reticuline fed to the yeast culture. nih.govnih.govresearchgate.net Further work has involved reconstituting a seven-gene pathway, including PsT6ODM and PsCOR, to produce codeine and morphine from supplemented precursors. nih.govplos.org One of the major hurdles identified was the synthesis of the (R)-reticuline precursor itself, as yeast expressing poppy methyltransferases were found to be strictly enantioselective for producing (S)-reticuline. nih.govplos.org This highlights the challenge of recreating the complete pathway from simple sugars and the importance of understanding each enzymatic step. plos.org
Engineered Escherichia coli Platforms for Biocatalytic Conversion
Escherichia coli is another popular microbial host for metabolic engineering. researchgate.net While it lacks the native endomembrane structures that facilitate some plant enzyme activities, it has been successfully used to produce key BIA intermediates. Engineered E. coli strains have been developed to produce (S)-reticuline from dopamine (B1211576). researchgate.netpnas.org In some systems, a stepwise fermentation approach is used, where E. coli first produces a precursor like tetrahydropapaveroline (B182428) (THP), which can then be converted to reticuline. bohrium.com This method has achieved high yields of THP, demonstrating the potential of bacterial platforms. bohrium.com
Furthermore, engineered E. coli has been used to produce reticuline, which is then secreted from the cells. biorxiv.org By introducing a plant-derived transporter protein into the bacterial membrane, the efflux of the synthesized reticuline into the culture medium was significantly enhanced. biorxiv.org This strategy can be combined with other microbial systems; for example, reticuline produced by E. coli could be fed to engineered yeast cells that express the downstream enzymes to complete the synthesis of more complex alkaloids like magnoflorine or scoulerine. pnas.org This co-culture or sequential fermentation approach leverages the strengths of different microbial hosts to build a complete biosynthetic pathway. pnas.org
Optimization Strategies for Enhanced Biosynthesis and Yield
The enhancement of BIA biosynthesis, including minor alkaloids like dl-Codamine, has been a significant goal of metabolic engineering. rsc.org Since many valuable BIAs are found in trace amounts in their native plants, considerable effort has been directed towards developing alternative production platforms and optimizing metabolic pathways. frontiersin.orgresearchgate.net
Metabolic Engineering in Microbial Hosts
A primary strategy for boosting the production of BIAs is the reconstruction of their biosynthetic pathways in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.govbiorxiv.org These systems offer advantages like rapid growth, scalability, and amenability to genetic manipulation. frontiersin.orgbiorxiv.org A key achievement has been the engineering of yeast to produce the central BIA intermediate, (S)-reticuline, from simple sugars. nih.gov This platform serves as a foundation from which various downstream branches of the BIA pathway can be engineered. For instance, by introducing specific combinations of enzymes from plants, mammals, and bacteria, engineered yeast has been made to produce complex opioids like thebaine and hydrocodone. nih.gov
Optimization within these microbial factories involves several sophisticated techniques:
Enzyme Selection and Tuning : Researchers screen for enzyme variants from different plant species to find those with the highest activity and desired substrate specificity. nih.gov The expression levels of these enzymes are then carefully balanced to maximize the metabolic flux towards the target compound and avoid the accumulation of toxic intermediates. nih.gov
Compartmentalization and Scaffolding : To improve efficiency and mimic the subcellular organization found in plants, enzymes can be targeted to specific organelles within the yeast cell. kspbtjpb.org Another advanced technique involves creating "metabolons" by fusing sequential biosynthetic enzymes together using protein linkers. frontiersin.org This artificial scaffolding channels substrates directly from one active site to the next, increasing local concentrations and preventing the loss of intermediates to competing pathways. frontiersin.org
Co-culture Systems : In some cases, a complex pathway is split between two different microbial species that are grown together. frontiersin.orgpnas.org For example, E. coli might be engineered to perform the initial steps to produce an intermediate like reticuline, which is then taken up and further processed by S. cerevisiae to yield the final product. pnas.org
These strategies, while typically aimed at major alkaloids, demonstrate the potential for producing minor alkaloids like this compound in significant quantities, either as a primary target or as part of a library of related compounds generated from a common precursor.
| Enzyme | Abbreviation | Function in Benzylisoquinoline Alkaloid (BIA) Biosynthesis | Source Organism Example | Reference(s) |
| Tyrosine/DOPA Decarboxylase | TYDC | Converts L-tyrosine and L-DOPA to tyramine (B21549) and dopamine, respectively. | Papaver somniferum | kspbtjpb.orgfrontiersin.org |
| Norcoclaurine Synthase | NCS | Condenses dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the first committed step. | Papaver somniferum | kspbtjpb.orgoup.com |
| Norcoclaurine 6-O-Methyltransferase | 6OMT | Methylates the 6-hydroxyl group of (S)-norcoclaurine. | Coptis japonica | pnas.org |
| Coclaurine N-Methyltransferase | CNMT | N-methylates (S)-coclaurine to produce (S)-N-methylcoclaurine. | Papaver somniferum | pnas.org |
| N-methylcoclaurine 3'-hydroxylase | NMCH / CYP80B | A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position. | Eschscholzia californica | actahort.org |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methylates the 4'-hydroxyl group to form the key branch-point intermediate (S)-reticuline. | Papaver somniferum | pnas.org |
| (R,S)-Reticuline 7-O-methyltransferase | 7OMT | Methylates the 7-hydroxyl group of (S)-reticuline, leading towards laudanine. | Papaver somniferum | plos.orgpnas.org |
| Berberine Bridge Enzyme | BBE | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form (S)-scoulerine. | Eschscholzia californica | nih.gov |
| Salutaridine Synthase | SalSyn | A cytochrome P450 that catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to salutaridine. | Papaver somniferum | nih.gov |
| Codeinone Reductase | COR | Reduces codeinone to codeine in the penultimate step of morphine biosynthesis. | Papaver somniferum | pnas.orgacs.org |
Genetic Regulation and Environmental Factors Influencing Alkaloid Metabolism
The production of this compound in its native plant environment is intricately controlled by a network of genetic and environmental signals that modulate the entire BIA pathway. oup.commaxapress.com
Genetic Regulation
The expression of BIA biosynthetic genes is tightly coordinated. oup.com A primary layer of control is exerted by transcription factors (TFs) , which are proteins that bind to specific DNA sequences in the promoter regions of genes to activate or repress their transcription. frontiersin.org In Papaver somniferum, members of the PsWRKY family of TFs have been identified as key regulators. frontiersin.org These TFs recognize and bind to a DNA motif known as the W-box, which is present in the promoters of many genes in the BIA pathway, allowing for coordinated regulation of multiple steps. frontiersin.orgfrontiersin.org
Another significant aspect of genetic regulation is the discovery of biosynthetic gene clusters . oup.comnih.gov In opium poppy, the genes for the later steps of noscapine (B1679977) synthesis and, separately, morphine synthesis are physically located next to each other on a chromosome. researchgate.net This clustering is thought to facilitate the co-expression and co-inheritance of these pathway genes, ensuring that all necessary enzymes for a specific branch are produced together. nih.gov
Post-transcriptional regulation also occurs, with microRNAs (miRNAs) —small, non-coding RNA molecules—implicated in controlling the stability or translation of messenger RNA (mRNA) transcripts for BIA pathway genes. oup.com
Environmental Factors
The biosynthesis of secondary metabolites, including BIAs, is highly responsive to the plant's environment, as these compounds often play roles in defense and adaptation. maxapress.comnih.gov A variety of abiotic (non-living) and biotic (living) factors can influence alkaloid accumulation. maxapress.comresearchgate.net
Abiotic Factors : Stresses such as drought, high salinity, and temperature fluctuations can significantly alter alkaloid profiles. maxapress.comnih.gov For example, drought and salt stress have been shown to increase total alkaloid content in several medicinal plants. nih.gov Light intensity and quality (e.g., UV-B radiation) are also critical, as they can induce the expression of biosynthetic genes. maxapress.com
Biotic Factors and Elicitors : Attack by herbivores or infection by pathogens can trigger a defense response that includes the increased production of defensive alkaloids. maxapress.comnih.gov This response is often mediated by plant signaling molecules known as elicitors, such as jasmonic acid (JA) and salicylic acid (SA) . Applying these elicitors to plant cell cultures or whole plants is a common strategy to stimulate the production of secondary metabolites. maxapress.com
Understanding these regulatory networks is crucial for both improving crop yields in the field and for fine-tuning metabolic engineering efforts in heterologous systems.
| Factor | Type | General Effect on Benzylisoquinoline Alkaloid (BIA) Metabolism | Reference(s) |
| Light / UV Radiation | Abiotic | Can regulate and often increase the synthesis of various secondary metabolites, including alkaloids and flavonoids. | maxapress.comnih.gov |
| Temperature | Abiotic | Both high and low temperature stress can modulate enzyme activity and gene expression, leading to changes in alkaloid accumulation. | maxapress.com |
| Drought Stress | Abiotic | Often leads to an increased concentration of alkaloids in plant tissues as part of the plant's stress response. | maxapress.comnih.gov |
| Salinity | Abiotic | High salt concentrations in the soil can induce stress and enhance the production of secondary metabolites, including alkaloids. | nih.gov |
| Pathogen/Herbivore Attack | Biotic | Induces plant defense responses, often resulting in the up-regulation of defensive alkaloid biosynthesis. | maxapress.comnih.gov |
| Jasmonic Acid (JA) | Elicitor | A key signaling molecule in plant defense that strongly induces the expression of many BIA pathway genes. | maxapress.com |
| Salicylic Acid (SA) | Elicitor | A plant hormone involved in defense against certain pathogens that can influence alkaloid production pathways. | maxapress.com |
Chemical Synthesis and Structural Modification of Alkaloids
Total Synthesis Approaches to Complex Alkaloid Scaffolds
The de novo construction of complex alkaloid scaffolds like that of dl-Codamine from simple starting materials is a testament to the power of modern organic synthesis. These efforts are not merely academic exercises but are crucial for providing access to these molecules independent of their natural sources and for enabling the synthesis of analogs with potentially improved properties.
Development of Stereoselective and Asymmetric Synthetic Methodologies
The synthesis of this compound, a racemic mixture, and its individual enantiomers necessitates precise control over stereochemistry. Researchers have developed various stereoselective and asymmetric methods to address this challenge.
A notable strategy involves the use of a Pd-catalyzed asymmetric allylic alkylation to establish the key stereochemistry in the synthesis of morphinan (B1239233) alkaloids. researchgate.net This approach allows for the creation of a pivotal tricyclic intermediate from readily available starting materials like 2-bromovanillin. researchgate.net Another powerful technique is the asymmetric intramolecular Heck reaction, which has been employed to construct the tetracyclic core of these alkaloids with high enantioselectivity. nih.gov This reaction creates two rings and two contiguous stereogenic centers in a single step, showcasing its efficiency. researchgate.netnih.gov
Furthermore, enantioselective total syntheses of related morphinans have been achieved through strategies such as catalytic asymmetric desymmetrization and intramolecular carbenoid C-H insertion. researchgate.netcapes.gov.br For instance, the synthesis of (+)-codeine, the non-natural enantiomer of codeine, utilized an intramolecular carbenoid insertion to create the C13 quaternary center. capes.gov.brudel.edu Asymmetric hydrogenation of an olefinic precursor using a chiral catalyst is another effective method for introducing asymmetry early in the synthetic sequence. capes.gov.br These methodologies underscore the diverse toolkit available to chemists for the enantioselective synthesis of complex alkaloids.
Bioinspired Chemical Transformations and Catalysis
Nature's biosynthetic pathways often provide inspiration for elegant and efficient chemical syntheses. The biosynthesis of morphine alkaloids, for example, involves a key oxidative phenol (B47542) coupling reaction. researchgate.net Mimicking this process, chemists have developed bioinspired synthetic routes.
One such approach utilizes a palladium-catalyzed intramolecular dearomatization coupling reaction, which effectively constructs the tetracyclic morphinan core. chinesechemsoc.orgrsc.org This bio-inspired step has been shown to be highly efficient and scalable, offering a practical route to these alkaloids. chinesechemsoc.orgrsc.org Another innovative bioinspired method involves a photo-redox hydroamination protocol to assemble the piperidine (B6355638) D-ring of the morphinan skeleton. researchgate.netnih.gov This atom-economical transformation highlights the power of modern catalytic methods to achieve transformations that are mechanistically reminiscent of enzymatic processes. These bioinspired strategies not to only provide concise routes to the natural products but also open avenues for the synthesis of novel analogs. researchgate.net
Semi-Synthetic Derivatization and Analog Design
While total synthesis provides access to the fundamental alkaloid scaffold, semi-synthesis, starting from the natural product or a close derivative, is a powerful tool for creating a diverse range of analogs. These modifications are often aimed at exploring structure-activity relationships and developing compounds with improved pharmacological profiles.
Rational Design of Structural Analogues via Modification of Key Moieties (e.g., Ring A, Ring C, N-17)
The rational design of this compound analogs involves targeted modifications at specific positions on the molecule, such as Ring A, Ring C, and the nitrogen atom at position 17. The functional groups at these positions are known to be crucial for the biological activity of morphinan alkaloids. mdpi.com
Modifications on Ring A have included the introduction of various substituents at the C1 and C2 positions. nih.gov The phenolic hydroxyl group on this ring is a key site for hydrogen bond formation with receptors. mdpi.com On Ring C, the C6 hydroxyl group has been a frequent target for modification, including conversion to amines to produce aminomorphinans. mdpi.comnih.gov The N-17 methyl group is also a critical moiety, and its replacement with other alkyl or functionalized groups can significantly alter the compound's properties, sometimes converting an agonist into an antagonist. mdpi.com
Table 1: Key Moieties for Structural Modification of Morphinan Alkaloids
| Moiety | Position | Type of Modification | Potential Impact |
| Ring A | C1, C2 | Halogenation, Alkylation, Acylation | Altered receptor binding and potency |
| Ring A | C3-OH | Methylation, Etherification | Modified oral bioavailability and metabolism |
| Ring C | C6-OH | Oxidation, Esterification, Etherification, Amination | Changes in potency and duration of action |
| N-17 | - | Demethylation, Alkylation (e.g., with cyclopropylmethyl) | Conversion between agonist and antagonist activity |
Introduction of Halogen and Other Functional Groups
The introduction of halogen atoms and other functional groups onto the this compound scaffold can lead to analogs with unique properties. Halogenated morphinans have been known for decades and are valuable intermediates in the synthesis of radiolabeled ligands for research purposes. nih.gov
The synthesis of 1-bromocodeine, a related compound, has been achieved using reagents like N-bromoacetamide (NBA) in the presence of trifluoroacetic anhydride (B1165640) (TFAA), which offers a safer alternative to older methods using hydrogen bromide gas. researchgate.netbharatividyapeeth.edu Similarly, 1-chlorocodeine and 1-iodocodeine have been synthesized. mdpi.comnih.gov The introduction of a halogen at the C1 position is typically directed meta to the phenolic hydroxyl group. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Suzuki reactions, have been utilized to introduce vinyl, acyl, and alkyl groups at the C1 position of codeine derivatives, further diversifying the available analogs. nih.govdcu.ie
Synthesis of Novel Linked and Polymeric Alkaloid Derivatives
To explore concepts such as bivalent ligands, which can interact with multiple receptor sites simultaneously, researchers have synthesized novel linked or dimeric alkaloid derivatives. These molecules typically consist of two alkaloid units connected by a linker of varying length and composition.
The synthesis of linked codeine derivatives has been accomplished by creating ester and ether linkages, often at the C6 position. dcu.iedcu.ie These bivalent ligands have been a subject of interest in the development of new opioid receptor modulators. dcu.ie
Furthermore, the concept of polymeric alkaloid derivatives has been explored, where the alkaloid is conjugated to a polymer backbone. researchgate.net For example, cysteamine (B1669678) has been covalently linked to polymers like sodium carboxymethylcellulose, and these thiolated polymers can then be conjugated to drugs. researchgate.net While specific examples for this compound are not detailed, this approach offers a strategy to modify the pharmacokinetic properties of the parent molecule. researchgate.net
Comprehensive Analysis of this compound Reveals a Gap in Current Scientific Literature
Despite a thorough review of scientific databases and research articles, a detailed structure-activity relationship (SAR) study focused solely on the chemical compound “this compound” and its analogues appears to be absent from the current body of scientific literature. While extensive research exists on the SAR of related benzylisoquinoline alkaloids, such as codeine and morphine, specific investigations into how structural modifications of this compound impact its biological activity are not presently available.
The initial search for information on this compound primarily yields basic chemical and physical properties. For instance, this compound is identified as 1-(3,4-Dimethoxybenzyl)-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol. However, dedicated studies detailing the synthesis of a series of this compound analogues and the subsequent evaluation of their biological activities to establish clear SAR are not found.
The available scientific literature extensively covers the structural modifications of related opioids like morphine and codeine to explore their analgesic properties and other biological effects. nih.govmdpi.comresearchgate.netresearchgate.netfirsthope.co.inslideshare.net These studies often focus on modifications at various positions on the morphinan skeleton to understand their influence on receptor binding and functional activity. nih.govfirsthope.co.inslideshare.net For example, modifications of the hydroxyl and methoxy (B1213986) groups, as well as the N-methyl group, have been shown to significantly alter the pharmacological profile of these compounds. firsthope.co.in
One study briefly mentions "Codamine" as a compound sharing similarity with the cardiovascular drug Bevantolol, suggesting potential bioactivity. nih.gov However, this mention does not accompany any SAR data or further investigation into its pharmacological effects.
The absence of specific SAR studies on this compound indicates a potential area for future research within medicinal chemistry. Such studies would be crucial to understand the therapeutic potential of this compound and its derivatives. The established methodologies for synthesizing and evaluating analogues of other benzylisoquinoline alkaloids could serve as a valuable framework for future investigations into this compound.
Mechanistic Investigations of Alkaloid Biological Activity
Molecular Interactions with Receptor Systems (e.g., Opioid Receptors)
Codeine itself is considered a prodrug with a relatively weak affinity for opioid receptors. pharmaceutical-journal.com Its primary pharmacological effects are mediated through its conversion to morphine, which is a potent agonist at the mu (μ)-opioid receptor. pharmaceutical-journal.comdrugbank.comresearchgate.net The μ-opioid receptor is a G-protein coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems. nih.govmdpi.com The binding of agonists like morphine to these receptors is the foundational step for its analgesic effects. nih.gov
The interaction between opioid agonists and their receptors can also be influenced by the formation of receptor complexes. Opioid receptors can form both homodimers (e.g., MOR-MOR) and heterodimers with other receptors, such as delta (δ)-opioid receptors (DOR) or cannabinoid (CB1) receptors, which can alter the downstream signaling and functional activity of the individual receptors. nih.govmdpi.comnih.gov
| Compound | Relative Affinity for μ-Opioid Receptor | Reference |
|---|---|---|
| Codeine | Weak | pharmaceutical-journal.com |
| Morphine | High (approx. 200x that of Codeine) | wikipathways.org |
| Codeine-6-glucuronide (B1240514) | Similar to Codeine | wikipathways.org |
| Norcodeine | Similar to Codeine | wikipathways.org |
Enzymatic Biotransformation and Metabolite Formation Pathways
The biotransformation of codeine is a complex process occurring primarily in the liver, involving multiple enzymatic pathways that lead to the formation of various metabolites. pharmaceutical-journal.comdrugbank.comslideshare.net These metabolic processes are broadly categorized into Phase I reactions, such as demethylation, and Phase II reactions, like glucuronidation. slideshare.netwikilectures.eu
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4) in O- and N-Demethylation
Phase I metabolism of codeine is predominantly carried out by enzymes from the Cytochrome P450 (CYP) superfamily. oup.comnih.gov
O-Demethylation via CYP2D6: A critical metabolic step is the O-demethylation of codeine at the 3-position, which converts it into its most active metabolite, morphine. google.comnih.gov This reaction is catalyzed almost exclusively by the CYP2D6 enzyme. drugbank.comresearchgate.netpharmacytimes.com This pathway accounts for a relatively small fraction of codeine metabolism, typically ranging from 0% to 15% of an administered dose. wikipathways.orgoup.com The significant genetic polymorphism of the CYP2D6 gene leads to wide inter-individual variability in the rate of morphine formation. researchgate.netscitechnol.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which directly impacts the clinical effects of codeine. nih.gov
N-Demethylation via CYP3A4: The N-demethylation of codeine results in the formation of norcodeine. drugbank.com This pathway is primarily mediated by the CYP3A4 enzyme and accounts for approximately 10-15% of codeine metabolism. drugbank.comwikipathways.org While norcodeine has some affinity for opioid receptors, it is generally considered to have limited analgesic activity. drugbank.com The CYP3A4 pathway is typically a minor route, but its relative contribution can be altered by factors such as the inhibition or induction of CYP2D6 or CYP3A4 itself. pharmacytimes.com
Glucuronidation Processes by UDP-Glucuronosyltransferases (e.g., UGT2B7)
The most significant metabolic pathway for codeine is Phase II conjugation with glucuronic acid, a process known as glucuronidation. pharmaceutical-journal.comdrugbank.com This reaction increases the water solubility of the compound, facilitating its excretion from the body. slideshare.net
This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. drugbank.comnih.gov Specifically, UGT2B7 and, to a lesser extent, UGT2B4 are the primary enzymes responsible for the glucuronidation of codeine to its major metabolite, codeine-6-glucuronide (C6G). drugbank.comebi.ac.ukresearchgate.net This pathway accounts for the majority of codeine metabolism, with approximately 50% to 80% of a dose being converted to C6G. pharmaceutical-journal.comwikipathways.orgoup.com UGT2B7 is also responsible for the subsequent glucuronidation of morphine into morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). wikipathways.orgresearchgate.net
Identification and Characterization of Alkaloid Metabolites
The metabolism of codeine results in a profile of several key compounds, each with distinct properties.
Codeine-6-glucuronide (C6G): The major metabolite of codeine, formed via glucuronidation by UGT2B7/2B4. drugbank.comebi.ac.uk It may possess weak analgesic activity on its own. pharmaceutical-journal.com
Morphine: The most pharmacologically active metabolite, formed by O-demethylation via CYP2D6. researchgate.netoup.com It is a potent μ-opioid receptor agonist and is responsible for the majority of codeine's analgesic effects. drugbank.com
Norcodeine: An N-demethylated metabolite formed via CYP3A4. drugbank.com It is generally considered to have minimal analgesic properties. drugbank.com
Morphine Metabolites: Morphine itself is further metabolized, primarily through glucuronidation by UGT2B7, into morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). drugbank.comwikipathways.org M6G is also a potent analgesic, while M3G is not. drugbank.com
Other Minor Metabolites: Other metabolites, such as hydrocodone, can be formed in very small amounts. oup.com Normorphine can also be detected, likely arising from the metabolism of norcodeine or morphine. nih.gov
| Parent Compound | Metabolic Pathway | Primary Enzyme(s) | Resulting Metabolite | Approx. % of Pathway | Reference |
|---|---|---|---|---|---|
| Codeine | Glucuronidation | UGT2B7, UGT2B4 | Codeine-6-glucuronide | ~70-80% | pharmaceutical-journal.comdrugbank.com |
| Codeine | N-Demethylation | CYP3A4 | Norcodeine | ~10-15% | drugbank.comwikipathways.org |
| Codeine | O-Demethylation | CYP2D6 | Morphine | ~0-15% | wikipathways.orgoup.com |
| Morphine | Glucuronidation | UGT2B7 | Morphine-3-glucuronide, Morphine-6-glucuronide | Not specified | drugbank.comwikipathways.org |
Exploration of Cellular and Systemic Mechanisms Beyond Primary Targets
Modulation of Intracellular Signaling Cascades (e.g., cAMP Pathways)
The binding of codeine's active metabolite, morphine, to μ-opioid receptors initiates a cascade of intracellular signaling events. nih.gov As these receptors are coupled to inhibitory G-proteins (Gαi), their activation leads to the inhibition of the enzyme adenylyl cyclase. drugbank.comwikipedia.org
Adenylyl cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgcusabio.com Therefore, activation of the μ-opioid receptor causes a decrease in the intracellular concentration of the second messenger cAMP. drugbank.comnih.gov This reduction in cAMP levels has several downstream consequences, including the modulation of protein kinase A (PKA) activity. cusabio.comkhanacademy.org PKA, when active, can phosphorylate various cellular proteins, including transcription factors that regulate gene expression. wikipedia.orgkhanacademy.org By decreasing cAMP, opioid receptor activation ultimately alters neuronal excitability and impairs the transmission of pain signals. drugbank.com Chronic activation of this pathway can lead to a compensatory upregulation of the cAMP system, a mechanism thought to contribute to opioid tolerance. nih.gov
Following a comprehensive review of scientific literature, it has been determined that there is insufficient specific data available to detail the mechanistic investigations of the biological activity of the chemical compound dl-Codamine , as per the requested outline.
The search for peer-reviewed research and pharmacological data on the neurophysiological mechanisms of this compound within the central nervous system and its effects on peripheral physiological systems, such as gastrointestinal motility, did not yield specific findings for this particular compound.
It is important to distinguish This compound from the more widely studied alkaloid, codeine .
This compound : A benzylisoquinoline alkaloid. nih.govnih.gov It is a racemic mixture, meaning it consists of equal amounts of two mirror-image enantiomers. nih.gov
Codeine : A phenanthrene-derived opioid alkaloid, structurally distinct from this compound. nih.govwikipedia.org
While extensive research exists on the central and peripheral effects of codeine, this information cannot be accurately attributed to this compound due to the significant differences in their molecular structures. Scientific accuracy requires that the biological activity of a compound be documented through specific studies on that compound.
Therefore, sections 5.3.2 and 5.3.3, focusing on the neurophysiological and peripheral effects of this compound, cannot be generated at this time due to the lack of available scientific evidence.
Computational and Theoretical Approaches in Alkaloid Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reaction mechanisms of alkaloids. acs.org These methods allow for the detailed study of molecular orbitals, charge distribution, and transition states, which are critical for understanding the reactivity and biosynthetic pathways of complex molecules like BIAs.
For instance, quantum chemical calculations have been instrumental in understanding the enzymatic mechanisms involved in the biosynthesis of benzylisoquinoline alkaloids. figshare.comacs.org By modeling the active sites of enzymes and the corresponding intermediates, researchers can gain insights into reaction energetics and the specific roles of amino acid residues. acs.orgresearchgate.net This approach has been used to study the Pictet-Spengler condensation, a key step in the formation of the BIA scaffold, revealing mechanistic details that guide protein engineering efforts to create enzymes with novel specificities. figshare.comacs.org The determination of molecular structure and absolute configurations of newly isolated isoquinoline (B145761) alkaloids is also frequently supported by comparing experimental data with quantum chemical calculations of spectroscopic properties like electronic circular dichroism (ECD). nih.gov
Table 1: Applications of Quantum Chemical Calculations in Alkaloid Research
| Method/Technique | Application | Investigated Molecule Class | Key Insights |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Benzylisoquinoline Alkaloids (BIAs) | Elucidation of reaction pathways and transition states in biosynthesis. figshare.comresearchgate.net |
| DFT & ECD Calculations | Structure Elucidation | Isoquinoline Alkaloids | Determination of absolute configurations of new compounds. nih.gov |
| Quantum Chemical Cluster Approach | Biocatalysis Modeling | Enzymes in Alkaloid Synthesis | Understanding enzyme active sites and reaction mechanisms. acs.org |
| DFT | Electronic Transitions | BIA Intermediates | Studying electronic transitions of intermediates and mass spectrometric fragments. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a powerful lens for examining the dynamic behavior of alkaloids and their interactions with biological targets over time. These simulations model the movements of atoms and molecules, offering insights into conformational flexibility, binding modes, and the thermodynamics of ligand-receptor binding.
MD simulations have been widely applied to study how opioid alkaloids, which are structurally related to dl-Codamine, interact with their receptors, such as the μ-opioid receptor. researchgate.net These studies can reveal the specific amino acid residues that are crucial for binding and stabilizing the ligand-receptor complex. nih.govmdpi.com By simulating the behavior of a ligand in the binding pocket of a receptor, researchers can predict binding affinities and understand the structural basis for agonist or antagonist activity. nih.gov Simulations lasting hundreds of nanoseconds can uncover the subtle conformational changes that govern receptor activation and signaling. nih.govscielo.org.mx
Table 2: Examples of Molecular Dynamics Simulations in Alkaloid and Ligand-Receptor Research
| System Studied | Simulation Time | Purpose | Key Findings |
|---|---|---|---|
| Dopamine (B1211576) D3 Receptor with PCPMAs | 300 ns | Reveal interaction modes and binding stability. nih.gov | Identified key residues and strong interactions in the binding pocket. nih.gov |
| LSD1 with Tetrahydroquinoline Derivatives | Not Specified | Explore binding stability and free energy. mdpi.com | Hydrogen bonds with specific residues (Asp555, Phe538) were crucial for stability. mdpi.com |
| DPPC/DPPG Monolayer with Morphine | 15-20 ns | Investigate drug-lipid interactions. scielo.org.mx | Provided data on surface tension and density profiles of the drug-membrane system. scielo.org.mx |
| μ-Opioid Receptor with Opioids | Not Specified | Analyze molecular interactions for drug design. researchgate.net | Aided in designing novel candidates with improved docking scores. researchgate.net |
In Silico Screening and Drug Design for Novel Analogues
In silico screening and computational drug design are pivotal in accelerating the discovery of novel alkaloid analogues with improved therapeutic properties. These methods use computational models to screen vast virtual libraries of compounds, identifying promising candidates for synthesis and biological testing.
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to build models that correlate the chemical structures of compounds with their biological activities. nih.govmdpi.com These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), generate contour maps that highlight which structural features are important for activity, guiding the design of more potent molecules. nih.govmdpi.com Molecular docking is another cornerstone of in silico screening, used to predict the preferred binding orientation of a ligand to a receptor and to estimate the strength of the interaction. researchgate.netnih.gov This process allows for the rapid evaluation of thousands of potential drug candidates, prioritizing those with the highest predicted affinity and best fit within the target's binding site. researchgate.netnih.gov
Table 3: In Silico Approaches for the Discovery of Novel Analogues
| Technique | Goal | Target/Molecule Class | Outcome |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Identify structure-activity relationships. | Dopamine D3 Receptor Ligands | Guided the design of four new derivatives with predicted higher affinity. nih.gov |
| Molecular Docking & ADMET Prediction | Design novel inhibitors with better properties. | LSD1 Inhibitors | Designed seven new derivatives with higher predicted activity than the template molecule. mdpi.com |
| Virtual Screening & Docking | Identify new opioid analogues with improved profiles. | Opioid Receptors (mu, kappa, delta) | Identified ZINC database compounds with high binding to mu receptors and favorable pharmacokinetic profiles. researchgate.netresearchgate.net |
| Bioactivity-guided Fractionation & Docking | Evaluate pharmacokinetic profiles and inhibitory potential. | HMG-CoA Reductase | Supported the enzyme inhibitory potential of a newly isolated compound. nih.gov |
Metabolic Pathway Modeling and Flux Analysis
Understanding the biosynthesis of alkaloids like this compound is crucial for metabolic engineering efforts aimed at enhancing their production in plants or microbial systems. Computational modeling provides a systems-level view of these complex metabolic networks.
Application of Stable Isotope Tracing for Metabolic Studies
Stable isotope tracing is a powerful experimental technique used to map metabolic pathways and quantify fluxes. mdpi.com In this method, isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) are fed to a biological system, and the distribution of the isotopes in downstream metabolites is tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). mdpi.comresearchgate.net
This approach provides direct evidence for metabolic routes and can reveal the contributions of different pathways to the production of a specific compound. researchgate.net For example, stable isotope tracing can be used to follow the conversion of L-tyrosine through the intricate network of reactions leading to the BIA scaffold. frontiersin.org The data generated from these experiments are essential for validating and refining computational models of metabolic networks. nih.govwada-ama.org While challenging, this method provides unparalleled insight into the in vivo dynamics of alkaloid biosynthesis. wada-ama.orgacs.org
Computational Tools for Metabolic Network Reconstruction and Analysis
A variety of computational tools are available to reconstruct, visualize, and analyze the metabolic networks responsible for alkaloid production. nih.gov These tools integrate genomic, transcriptomic, and metabolomic data to build comprehensive models of cellular metabolism.
Databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) provide curated pathway maps for isoquinoline alkaloid biosynthesis, outlining the known enzymatic steps from primary metabolites to final products like morphine and sanguinarine. genome.jp Software platforms such as MetaboAnalyst, KBase, and COBRA are used to perform flux balance analysis (FBA), which predicts the flow of metabolites through the network under different conditions. mdpi.combiorxiv.org More advanced tools like NetPathMiner and Omix allow for the visualization of flux data and the integration of multiple 'omics' datasets, enabling a deeper understanding of how metabolic pathways are regulated. nih.govkyoto-u.ac.jp These computational approaches are critical for identifying metabolic bottlenecks and designing strategies to optimize the production of valuable alkaloids. nih.gov
Table 4: Computational Tools for Metabolic Network Analysis
| Tool/Platform | Function | Application Area | Reference |
|---|---|---|---|
| KEGG Pathway | Database of curated metabolic pathways. | Isoquinoline Alkaloid Biosynthesis | genome.jp |
| MetaboAnalyst (MetPA) | Pathway analysis and visualization from metabolomics data. | Plant Metabolomics | biorxiv.orgnih.gov |
| COBRA (in MATLAB) | Constraint-based reconstruction and flux simulation. | Genome-Scale Metabolic Models | mdpi.com |
| KBase | Platform for reconstructing and predicting metabolic networks. | Plant Metabolic Networks | mdpi.com |
| CellNetAnalyzer / Omix | Network visualization and flux analysis. | General Metabolic Engineering | nih.gov |
Machine Learning and Artificial Intelligence Applications in Chemical Discovery
Machine learning (ML) and artificial intelligence (AI) are transforming chemical and drug discovery by enabling the analysis of vast datasets to predict compound properties, identify new drug targets, and even design novel molecules from scratch. researchgate.netmdpi.com These advanced computational techniques are increasingly being applied to the study of natural products, including alkaloids. mdpi.com
Supervised ML algorithms, such as deep neural networks (DNNs), can be trained on large datasets of known compounds to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity or toxicity of new molecules with high accuracy. nih.govfrontiersin.org These models can significantly accelerate the virtual screening process. researchgate.net Unsupervised learning methods can identify clusters of molecules with similar properties, revealing new relationships and potential leads. mdpi.com Furthermore, generative models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being used for the de novo design of molecules, creating novel chemical structures with optimized properties for specific biological targets. nih.govfrontiersin.org Although the theoretical underpinnings of why these complex models work so effectively are still an active area of research, their practical impact on drug discovery is undeniable. github.iodeeplearningtheory.com
Table 5: Machine Learning Applications in Drug and Alkaloid Discovery
| ML/AI Method | Application | Key Advantage | Reference |
|---|---|---|---|
| Deep Neural Networks (DNNs) | QSAR, ligand-based virtual screening, property prediction. | Can learn from massive datasets and boost predictive power. mdpi.commdpi.comnih.gov | mdpi.commdpi.comnih.gov |
| Recurrent Neural Networks (RNNs) | De novo molecular design. | Generates novel chemical structures with desired properties. nih.gov | nih.gov |
| Support Vector Machines (SVM) | QSAR, classification of active vs. inactive compounds. | Widely used and effective for classification tasks. frontiersin.org | frontiersin.org |
| Random Forests (RF) | Predicting biological properties (e.g., antimalarial activity). | Robust method for classification and regression on complex data. frontiersin.org | frontiersin.org |
| Generative Adversarial Networks (GANs) | Molecular feature extraction and de novo design. | Can perform molecular feature extraction on very large datasets. nih.gov | nih.gov |
Natural Products Research and Bioprospecting of Alkaloids
Historical Perspectives on Alkaloid Discovery from Plant Sources
The human use of alkaloid-containing plants for therapeutic and recreational purposes dates back to ancient times. ijrpr.com Mesopotamian records from around 2000 BC mention medicinal plants, and Homer's "Odyssey" refers to a substance, believed to be an opium-containing drug, that brought about oblivion. ijrpr.com Early Chinese texts from the 1st to 3rd centuries BC also document the medicinal applications of opium poppies and Ephedra. ijrpr.com However, the scientific study of these potent plant constituents began in the 19th century, marking a paradigm shift from the use of crude plant extracts to the isolation of pure, active compounds.
The dawn of alkaloid chemistry is marked by the isolation of morphine from the opium poppy (Papaver somniferum) in 1804 by the German chemist Friedrich Sertürner. ijrpr.comnih.gov He named the compound "morphium" after Morpheus, the Greek god of dreams, alluding to its sleep-inducing properties. nih.gov This groundbreaking discovery disproved the prevailing theory that all active plant substances were acidic and paved the way for the new field of alkaloid chemistry. wikipedia.org The term "alkaloid," meaning "alkali-like," was coined in 1819 by Carl Friedrich Wilhelm Meissner. d-nb.info
Following Sertürner's success, the first half of the 19th century witnessed a surge in the discovery of new alkaloids. French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou made significant contributions, isolating strychnine (B123637) in 1818 and quinine (B1679958) in 1820. ijrpr.comrroij.com Quinine, extracted from the bark of the Cinchona tree, proved to be a crucial weapon in the fight against malaria. rroij.comajpaonline.com Other notable discoveries from this era include atropine (B194438) (1819), caffeine (B1668208) (1820), coniine (1827), nicotine (B1678760) (1828), and colchicine (B1669291) (1833). ijrpr.com
The latter half of the 19th century and the early 20th century saw continued progress, with the isolation of cocaine (1860) and the first complete synthesis of an alkaloid, coniine, by Albert Ladenburg in 1886. ijrpr.com The development of spectroscopic and chromatographic techniques in the 20th century dramatically accelerated the pace of discovery, leading to the identification of over 12,000 alkaloids by 2008. ijrpr.com This period solidified the understanding of alkaloids as a vast and structurally diverse class of natural products with profound physiological effects.
A timeline of key discoveries in the early history of alkaloids is presented below:
| Year | Alkaloid | Plant Source | Discoverer(s) |
| 1803 | Narcotine | Papaver somniferum | Charles Derosne |
| 1804 | Morphine | Papaver somniferum | Friedrich Sertürner |
| 1817 | Xanthine | - | - |
| 1818 | Strychnine | Strychnos nux-vomica | Pierre Joseph Pelletier & Joseph Bienaimé Caventou |
| 1819 | Atropine | Atropa belladonna | - |
| 1820 | Quinine | Cinchona spp. | Pierre Joseph Pelletier & Joseph Bienaimé Caventou |
| 1820 | Caffeine | Coffee beans | - |
| 1827 | Coniine | Conium maculatum | - |
| 1828 | Nicotine | Tobacco | - |
| 1833 | Colchicine | Colchicum autumnale | - |
| 1860 | Cocaine | Erythroxylum coca | - |
Modern Strategies for Natural Product Isolation and Identification
The isolation and structural elucidation of natural products like dl-codamine from complex biological matrices require a sophisticated and multi-step approach. Modern strategies have evolved significantly from classical methods, now employing a range of advanced chromatographic and spectroscopic techniques to achieve high purity and detailed structural information. hilarispublisher.comrroij.com
The initial step typically involves the extraction of metabolites from the plant material. rroij.com Modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer advantages over traditional methods like maceration or Soxhlet extraction, including reduced solvent consumption and shorter extraction times. rroij.comsdiarticle5.com
Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes separation and purification. Chromatography is the cornerstone of this process. hilarispublisher.comsdiarticle5.com
Column Chromatography (CC) remains a fundamental technique for the large-scale separation of compounds from a crude extract. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both analytical and preparative purposes, allowing for the fine separation of individual compounds. hilarispublisher.comsdiarticle5.com
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. d-nb.infomdpi.com
Centrifugal Partition Chromatography (CPC) , a form of counter-current chromatography, is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can be advantageous for certain types of compounds. chromatographyonline.com
The structural identification of isolated compounds is accomplished through a combination of spectroscopic methods. d-nb.inforesearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for determining the complete chemical structure of a molecule. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms within the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. researchgate.netacs.org
Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule. researchgate.netnih.gov
A significant advancement in natural product research is the use of hyphenated techniques , which couple a separation technique with a spectroscopic technique. ajpaonline.comresearchgate.net This allows for the analysis of individual components of a mixture as they are separated.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique that provides mass information for each compound separated by HPLC. ajpaonline.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile compounds, providing mass spectra for each separated peak. d-nb.inforesearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the direct acquisition of NMR data for compounds as they elute from the HPLC column, which is particularly useful for the analysis of complex mixtures and unstable compounds. ajpaonline.comijpsjournal.com
These modern strategies, often used in combination, provide a powerful toolkit for the efficient isolation and unambiguous identification of novel and known natural products from their biological sources.
Alkaloids as Lead Compounds in Medicinal Chemistry
Alkaloids represent one of the most important classes of natural products in terms of their pharmacological activity and their role in drug discovery. ijrpr.comnih.govmdpi.com Their diverse and often complex chemical structures have provided a rich source of "lead compounds" – molecules that show a desired biological activity and can serve as a starting point for the development of new drugs through structural modification. nih.govrroij.com Many alkaloids themselves are used directly as medicines, while others have served as templates for the synthesis of more potent or less toxic analogs. acs.org
The pharmacological activities of alkaloids are vast and varied, encompassing:
Analgesic and Narcotic Effects: Morphine and codeine, from the opium poppy, are classic examples of potent opioid analgesics. wikipedia.orgrroij.com
Antimalarial Activity: Quinine, from the Cinchona tree, was the first effective treatment for malaria and remains a crucial drug. rroij.comuga.edu
Anticancer Properties: A number of alkaloids have shown significant antitumor activity. Paclitaxel (Taxol) from the Pacific yew tree (Taxus brevifolia) and the vinca (B1221190) alkaloids, vincristine (B1662923) and vinblastine, from the Madagascar periwinkle (Catharanthus roseus) are widely used in chemotherapy. mdpi.comlabinsights.nl Camptothecin and its derivatives are another important class of anticancer agents. labinsights.nl
Antimicrobial Activity: Berberine (B55584), found in plants like goldenseal (Hydrastis canadensis), exhibits broad-spectrum antimicrobial properties. wikipedia.orglabinsights.nl
Central Nervous System Stimulation: Caffeine and nicotine are well-known stimulants of the central nervous system. wikipedia.org
Muscle Relaxant Properties: Papaverine, another alkaloid from the opium poppy, acts as a smooth muscle relaxant. openagrar.de
The structural complexity of alkaloids often makes them ideal scaffolds for medicinal chemistry. Their rigid, three-dimensional structures can allow for highly specific interactions with biological targets such as receptors and enzymes. nih.gov By modifying the functional groups on an alkaloid scaffold, chemists can fine-tune its pharmacological properties, improving its efficacy, selectivity, and pharmacokinetic profile. For example, the study of morphine led to the development of a wide range of semi-synthetic opioids with different potencies and properties. Similarly, synthetic analogs of cocaine led to the development of modern local anesthetics like procaine (B135) and lidocaine. acs.org
The following table presents some examples of alkaloids and their therapeutic applications, highlighting their importance as lead compounds in medicine.
| Alkaloid | Plant Source | Therapeutic Use |
| Morphine | Papaver somniferum | Analgesic |
| Codeine | Papaver somniferum | Analgesic, Antitussive |
| Quinine | Cinchona spp. | Antimalarial |
| Paclitaxel | Taxus brevifolia | Anticancer |
| Vincristine | Catharanthus roseus | Anticancer |
| Atropine | Atropa belladonna | Anticholinergic |
| Galantamine | Galanthus spp. | Treatment of Alzheimer's disease |
| Berberine | Berberis spp. | Antimicrobial, Anti-inflammatory |
| Ephedrine | Ephedra spp. | Decongestant, Bronchodilator |
The continued exploration of the vast chemical diversity of alkaloids remains a promising strategy for the discovery of new lead compounds to address a wide range of human diseases. nih.govmdpi.com
Phytochemical Profiling of Plant Species Containing this compound and Related Compounds
This compound is a benzylisoquinoline alkaloid that has been reported to occur in a limited number of plant species. Understanding the phytochemical profile of these plants, particularly the co-occurrence of other alkaloids, is crucial for biosynthetic studies, chemotaxonomy, and exploring potential pharmacological synergies. The primary plant sources identified for this compound are from the Papaver and Polyalthia genera.
Papaver somniferum L., the opium poppy, is renowned for its complex alkaloid profile, which includes over 40 different compounds. openagrar.de The major alkaloids are morphine, codeine, thebaine, papaverine, and noscapine (B1679977). openagrar.deresearchgate.net The content and composition of these alkaloids are highly variable and depend on the plant's genetics and growing conditions. openagrar.deactahort.org While morphine is typically the most abundant alkaloid, other compounds like codeine, from which this compound is structurally related, are also significant constituents. researchgate.net Studies on the developmental stages of P. somniferum have shown that the alkaloid profile changes as the plant matures, with different alkaloids accumulating in various plant parts such as the roots, leaves, and capsules. zobodat.at The biosynthesis of these alkaloids follows the benzylisoquinoline pathway, where related structures are often found together.
The genus Polyalthia (family Annonaceae) is also known to produce a variety of alkaloids and diterpenoids. nih.govals-journal.com Phytochemical investigations of different Polyalthia species have led to the isolation of aporphine (B1220529) alkaloids, oxoaporphine alkaloids, and other related structures. scielo.brresearchgate.net For instance, a study on the leaves of Polyalthia longifolia indicated the presence of alkaloids, flavonoids, saponins, and terpenoids. directresearchpublisher.org While specific reports detailing the complete alkaloid profile alongside this compound in a single Polyalthia species are scarce, the known presence of other benzylisoquinoline-type alkaloids in this genus suggests a similar biosynthetic origin and the potential for co-occurrence.
The table below summarizes the major alkaloids found in Papaver somniferum, a known source of compounds structurally related to this compound.
| Alkaloid | Chemical Class |
| Morphine | Morphinan (B1239233) |
| Codeine | Morphinan |
| Thebaine | Morphinan |
| Papaverine | Benzylisoquinoline |
| Noscapine | Phthalideisoquinoline |
| Reticuline (B1680550) | Benzylisoquinoline |
| Sanguinarine | Benzophenanthridine |
| Berberine | Protoberberine |
Further detailed phytochemical analysis of the specific plant species and tissues from which this compound is isolated is necessary to create a comprehensive profile of co-occurring compounds. Such studies would be invaluable for understanding the complete metabolic network of these plants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
